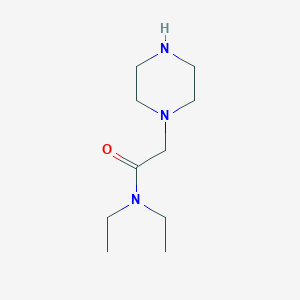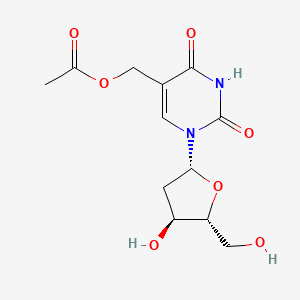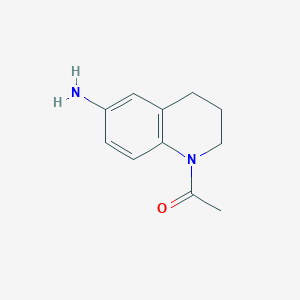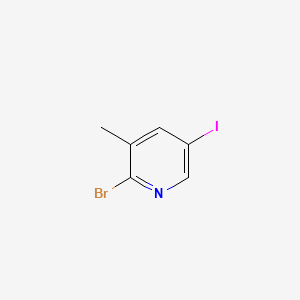
4-butoxy-1H-indole-2-carboxylic Acid
Descripción general
Descripción
4-butoxy-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. While the provided papers do not directly discuss 4-butoxy-1H-indole-2-carboxylic acid, they do provide insights into related compounds which can help infer some of the properties and potential reactivity of the compound . For instance, the first paper discusses a series of aryl diacid analogues of indole-2-carboxylic acid derivatives, which are potent and selective antagonists of the glycine site of the NMDA receptor . The second paper describes the crystal structure of indole-3-carboxylic acid, which is structurally similar to 4-butoxy-1H-indole-2-carboxylic acid, except for the position of the carboxylic group and the butoxy substituent .
Synthesis Analysis
The synthesis of indole carboxylic acid derivatives, as mentioned in the first paper, involves the incorporation of various substituents to optimize in vivo potency and binding activity . Although the exact synthesis of 4-butoxy-1H-indole-2-carboxylic acid is not detailed, it can be hypothesized that similar synthetic strategies could be employed, such as the use of substituted aromatic or heterocyclic groups to modify the indole scaffold.
Molecular Structure Analysis
The molecular structure of indole carboxylic acids is characterized by the presence of the indole ring system and a carboxylic acid group. The second paper provides information on the crystal structure of indole-3-carboxylic acid, which forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers and is linked into a sheet structure through peripheral intermolecular hydrogen bonds . This suggests that 4-butoxy-1H-indole-2-carboxylic acid may also form similar hydrogen-bonded structures, potentially affecting its solubility and crystallinity.
Chemical Reactions Analysis
The reactivity of indole carboxylic acids typically involves the carboxylic acid moiety, which can participate in various chemical reactions such as esterification, amidation, and decarboxylation. The indole ring itself can undergo electrophilic substitution reactions. The provided papers do not discuss specific reactions for 4-butoxy-1H-indole-2-carboxylic acid, but the principles of reactivity for the indole and carboxylic acid functional groups are well-established in the literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the acidity and potential for hydrogen bonding, as seen in the crystal structure of indole-3-carboxylic acid . The butoxy substituent in 4-butoxy-1H-indole-2-carboxylic acid would likely affect the compound's hydrophobicity and solubility in organic solvents. However, without specific data on 4-butoxy-1H-indole-2-carboxylic acid, these properties are speculative and based on general chemical knowledge of similar compounds.
Aplicaciones Científicas De Investigación
Oxidation Chemistry and Product Formation : Goyal and Sangal (2005) explored the oxidation chemistry of indole-2-carboxylic acid, which is structurally related to 4-butoxy-1H-indole-2-carboxylic Acid. They found that the oxidation process led to the formation of dioxindoles, dimers, and other complex products in neutral aqueous solutions (Goyal & Sangal, 2005).
Synthesis and Characterization of Derivatives : Jain et al. (2005) conducted research on synthesizing and characterizing various derivatives of 4-benzyloxy-1H-indole-2-carboxylic acid, an analogue of 4-butoxy-1H-indole-2-carboxylic Acid. They used conventional and microwave irradiation techniques for synthesis and confirmed structures using spectroscopic techniques (Jain et al., 2005).
Application in Cancer Detection : Pham, Medarova, and Moore (2005) developed a water-soluble dye based on a derivative of indole carboxylic acid for cancer detection using optical imaging. This research demonstrates the potential of indole derivatives in medical imaging and diagnostics (Pham, Medarova, & Moore, 2005).
Biological Activity and Drug Synthesis : Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives, similar to 4-butoxy-1H-indole-2-carboxylic Acid, and evaluated their antibacterial and antifungal activities. These compounds exhibited significant biological activity, highlighting their potential in pharmaceutical applications (Raju et al., 2015).
Regioselective Oxidation Studies : Furuya and Kino (2010) investigated the substrate specificity and regioselectivity of a bacterial P450 monooxygenase, CYP199A2, towards various indole- and quinolinecarboxylic acids. Their research provides insights into the enzymatic transformation of compounds like 4-butoxy-1H-indole-2-carboxylic Acid (Furuya & Kino, 2010).
Safety And Hazards
The safety data for 4-Butoxy-1H-indole-2-carboxylic Acid suggests several precautionary measures. These include keeping the compound away from heat, sparks, open flames, and hot surfaces; avoiding contact with air and water due to possible violent reactions and flash fires; and handling under inert gas .
Propiedades
IUPAC Name |
4-butoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQCVFOFRLIQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291263 | |
| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-1H-indole-2-carboxylic Acid | |
CAS RN |
887360-08-9 | |
| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)











![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)
